GE23077 vs. Rifampicin: Complete Lack of Cross-Resistance in Rifampicin-Resistant RNA Polymerases
GE23077 demonstrates no cross-resistance with rifampicin, a critical differentiation from other RNAP inhibitors. In assays using purified rifampicin-resistant E. coli RNAPs, GE23077 retained full inhibitory activity, whereas rifampicin was ineffective [1]. The binding site of GE23077 on RNAP is structurally distinct from the rifamycin binding site, and the two compounds can bind simultaneously [1]. This is a direct head-to-head comparison within the same study.
| Evidence Dimension | Inhibition of rifampicin-resistant RNAP |
|---|---|
| Target Compound Data | IC50 in 10⁻⁸ M range against both rifampicin-sensitive and rifampicin-resistant E. coli RNAPs |
| Comparator Or Baseline | Rifampicin: no activity against rifampicin-resistant RNAP |
| Quantified Difference | No cross-resistance observed; GE23077 remains fully potent |
| Conditions | In vitro transcription assays using purified E. coli RNAPs, including rifampicin-resistant mutants |
Why This Matters
This ensures GE23077 remains a viable tool compound in studies involving rifampicin-resistant strains, where rifampicin and its analogs fail.
- [1] Zhang Y, Degen D, Ho MX, Sineva E, Ebright KY, Ebright YW, Mekler V, Vahedian-Movahed H, Feng Y, Yin R, Tuske S, Irschik H, Jansen R, Maffioli S, Donadio S, Arnold E, Ebright RH. GE23077 binds to the RNA polymerase 'i' and 'i+1' sites and prevents the binding of initiating nucleotides. Elife. 2014 Apr 22;3:e02450. View Source
